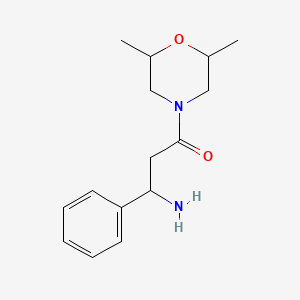
3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in proteomics research and has been studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylpropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can help in maintaining consistent quality and yield while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as its role in drug development and its effects on various diseases.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- 3-Amino-1-(2,6-dimethylmorpholin-4-yl)butan-1-one
Uniqueness
3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one is unique due to its specific structure, which includes a phenyl group attached to the propanone backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)8-14(16)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,16H2,1-2H3 |
InChI Key |
CMVFCAPGNXSBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13275260.png)
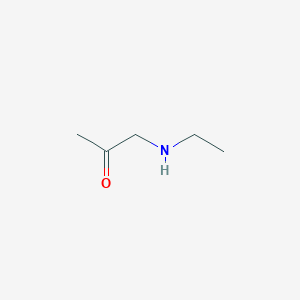
amine](/img/structure/B13275263.png)

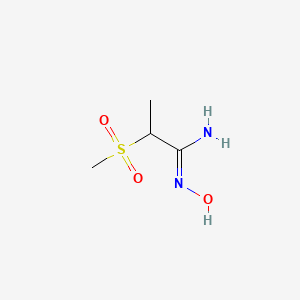
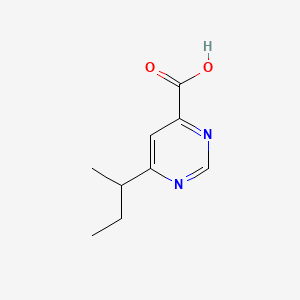
![4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13275277.png)




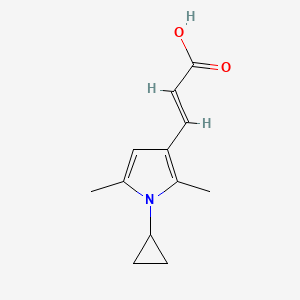
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13275324.png)
